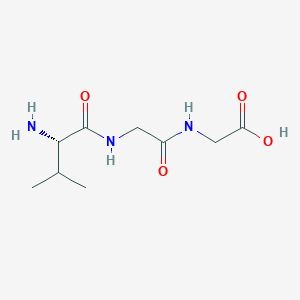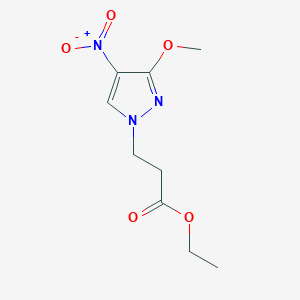
Z-Pro-Pro-aldehyde-dimethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate is a complex organic compound that features a benzyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Pro-Pro-aldehyde-dimethyl acetal typically involves multi-step organic reactions. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Z-Pro-Pro-aldehyde-dimethyl acetal exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2S)-2-[(2S)-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
- Benzyl (2S)-2-[(2S)-2-(ethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Uniqueness
What sets Z-Pro-Pro-aldehyde-dimethyl acetal apart from similar compounds is its unique dimethoxymethyl group. This group enhances its reactivity and binding affinity, making it particularly useful in specific applications .
Eigenschaften
Molekularformel |
C20H28N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-25-19(26-2)17-11-7-12-21(17)18(23)16-10-6-13-22(16)20(24)27-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19H,6-7,10-14H2,1-2H3/t16-,17-/m0/s1 |
InChI-Schlüssel |
FWRIGQASSHUNQU-IRXDYDNUSA-N |
SMILES |
COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Isomerische SMILES |
COC([C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Kanonische SMILES |
COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5S)-5-methyl-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1638592.png)
![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)



![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)







